Thalidomide-C3-PEG4-C2-Br
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Overview
Description
Thalidomide-C3-PEG4-C2-Br is a synthesized conjugate that combines a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a bromine atom. This compound is part of the PROTAC (PROteolysis TArgeting Chimeras) technology, which is used to target and degrade specific proteins within cells. The incorporation of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG4-C2-Br involves several steps, starting with the functionalization of Thalidomide. The Thalidomide molecule is modified to include a PEG linker and a bromine atom. The PEG linker is typically introduced through a series of coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The bromine atom is then introduced through a halogenation reaction, using reagents such as N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C3-PEG4-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the Thalidomide moiety.
Coupling Reactions: The PEG linker allows for further functionalization through coupling reactions with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a Thalidomide-C3-PEG4-C2-N3 compound, while oxidation with hydrogen peroxide could result in the formation of an oxidized Thalidomide derivative .
Scientific Research Applications
Thalidomide-C3-PEG4-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation pathways and the development of PROTAC-based therapies.
Medicine: Investigated for its potential in treating diseases by targeting and degrading specific proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of Thalidomide-C3-PEG4-C2-Br involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach and interact with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: Another Thalidomide-based PROTAC compound with a similar PEG linker but different functional groups.
Thalidomide-O-PEG4-azide: Contains an azide group instead of a bromine atom, used in click chemistry reactions.
Thalidomide-O-amido-C3-PEG3-C1-NH2: Similar structure with a shorter PEG linker and different functional groups.
Uniqueness
Thalidomide-C3-PEG4-C2-Br is unique due to its specific combination of a Thalidomide-based cereblon ligand, a PEG4 linker, and a bromine atom. This combination allows for versatile chemical modifications and applications in targeted protein degradation, making it a valuable tool in both research and therapeutic development .
Properties
Molecular Formula |
C26H35BrN2O9 |
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Molecular Weight |
599.5 g/mol |
IUPAC Name |
4-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H35BrN2O9/c27-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)29(25(20)32)21-6-7-22(30)28-24(21)31/h1,3,5,21H,2,4,6-18H2,(H,28,30,31) |
InChI Key |
BPURNUOMHRVPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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